Cas no 2228346-03-8 ({1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol)

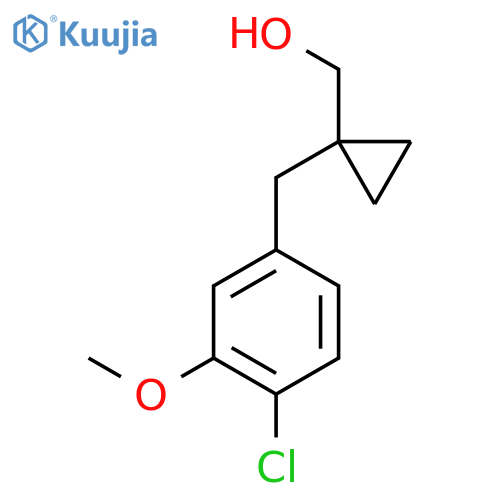

2228346-03-8 structure

商品名:{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol

{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

-

- {1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol

- 2228346-03-8

- EN300-1976233

- {1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol

-

- インチ: 1S/C12H15ClO2/c1-15-11-6-9(2-3-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3

- InChIKey: DDRXUXIBESCRIT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1OC)CC1(CO)CC1

計算された属性

- せいみつぶんしりょう: 226.0760574g/mol

- どういたいしつりょう: 226.0760574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976233-10.0g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1976233-0.05g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-1g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-0.1g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-0.5g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-2.5g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-10g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-1976233-1.0g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1976233-5.0g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1976233-0.25g |

{1-[(4-chloro-3-methoxyphenyl)methyl]cyclopropyl}methanol |

2228346-03-8 | 0.25g |

$774.0 | 2023-09-16 |

{1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2228346-03-8 ({1-(4-chloro-3-methoxyphenyl)methylcyclopropyl}methanol) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬